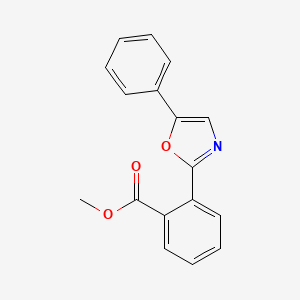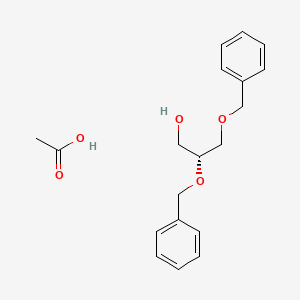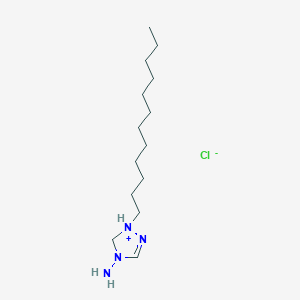![molecular formula C9H7N5O3 B14618588 Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]- CAS No. 59064-05-0](/img/structure/B14618588.png)
Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]- is a complex organic compound characterized by the presence of cyano, nitrophenyl, and hydrazono functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]- typically involves the reaction of 2-nitrophenylhydrazine with cyanoacetamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The cyano group can be reduced to an amine, and the nitrophenyl group can be reduced to an aniline derivative.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or aniline derivatives.
Substitution: Formation of substituted hydrazono derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]- is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving hydrazono and nitrophenyl groups.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and nitrophenyl groups can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The hydrazono group can also participate in redox reactions, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanoacetamide: Similar in structure but lacks the nitrophenyl and hydrazono groups.
2-Nitrophenylhydrazine: Contains the nitrophenyl and hydrazono groups but lacks the cyano group.
N-Methyl-N-(methylcarbamoyl)cyanoacetamide: Contains a cyanoacetamide core but with different substituents.
Uniqueness
Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both cyano and nitrophenyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
59064-05-0 |
|---|---|
Molekularformel |
C9H7N5O3 |
Molekulargewicht |
233.18 g/mol |
IUPAC-Name |
2-amino-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C9H7N5O3/c10-5-7(9(11)15)13-12-6-3-1-2-4-8(6)14(16)17/h1-4,12H,(H2,11,15) |
InChI-Schlüssel |
IBNPRTBRIYPXGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NN=C(C#N)C(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate](/img/structure/B14618521.png)
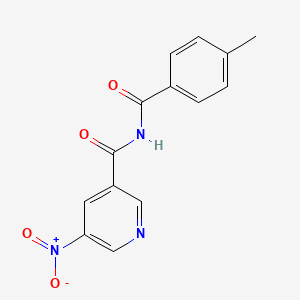
![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
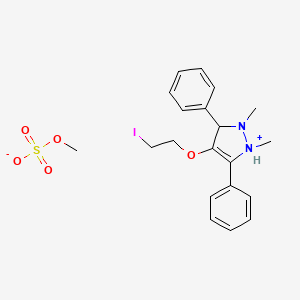
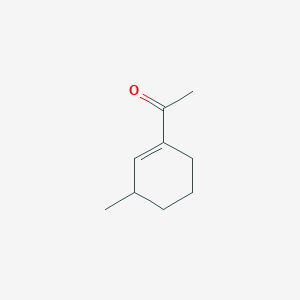
![2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618541.png)


